
Pyridine, 5-nitro-2-propyl-
Übersicht
Beschreibung
Pyridine, 5-nitro-2-propyl-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₄N Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-nitro-2-propyl- typically involves nitration and alkylation reactions. One common method is the nitration of pyridine using dinitrogen pentoxide (N₂O₅) in an organic solvent, which produces the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitropyridine . Subsequent alkylation with propyl halides under basic conditions can introduce the propyl group at the 2-position of the pyridine ring .
Industrial Production Methods: Industrial production of Pyridine, 5-nitro-2-propyl- often involves large-scale nitration and alkylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 5-nitro-2-propyl- undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), amines
Reduction: Tin(II) chloride (SnCl₂), hydrochloric acid (HCl)
Major Products:
Reduction: Amino derivatives of pyridine
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Pyridine, 5-nitro-2-propyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Pyridine, 5-nitro-2-propyl- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The propyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body .
Vergleich Mit ähnlichen Verbindungen
3-Nitropyridine: Similar in structure but lacks the propyl group.
4-Nitropyridine: Another nitro-substituted pyridine with different substitution patterns and reactivity.
2-Propylpyridine: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness: Pyridine, 5-nitro-2-propyl- is unique due to the combined presence of both the nitro and propyl groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential for reduction and substitution reactions, while the propyl group increases its lipophilicity and membrane permeability .
Eigenschaften
IUPAC Name |
5-nitro-2-propylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-4-5-8(6-9-7)10(11)12/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQOPXFQBEXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2694652.png)
![2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2694655.png)
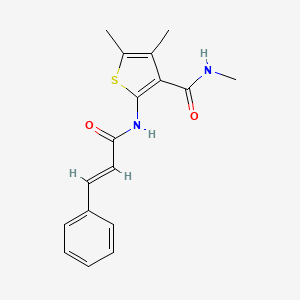
![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate](/img/structure/B2694657.png)
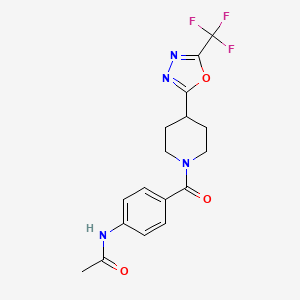
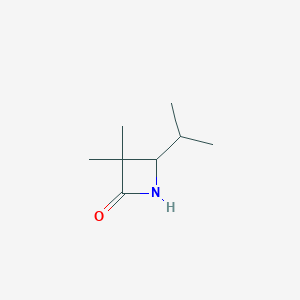
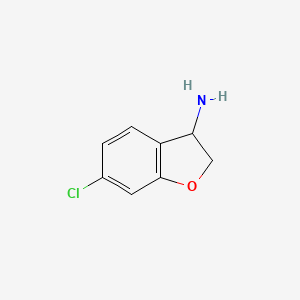
![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)
![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
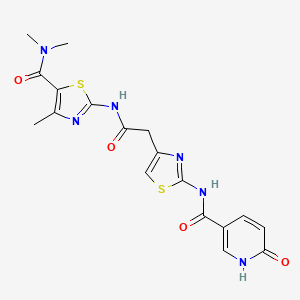
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)
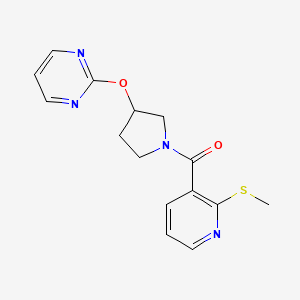
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)
![3-Cyclopropyl-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2694672.png)
